1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride
Description
1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a benzenesulfonyl group at position 1 and a methylamino group at position 3, forming a hydrochloride salt. The benzenesulfonyl moiety is known to enhance metabolic stability and binding affinity in drug molecules, while the methylamino group contributes to basicity and solubility when protonated as a hydrochloride salt .
Structurally, it shares similarities with beta-adrenergic receptor ligands (e.g., nadolol derivatives) and other propan-2-ol-based pharmaceuticals, which are often utilized for cardiovascular or antiarrhythmic effects . Its molecular formula is inferred as C₁₀H₁₄ClNO₃S, with a molecular weight of 287.75 g/mol.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(methylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c1-11-7-9(12)8-15(13,14)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVGZCEVSHUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CS(=O)(=O)C1=CC=CC=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of benzenesulfonyl chloride with 3-(methylamino)propan-2-ol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methylamino group may also play a role in binding to biological targets, influencing the compound’s overall effect on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride with structurally and functionally related compounds, focusing on molecular features, pharmacological activity, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations:
- Backbone Similarity: All compounds share the propan-2-ol core, critical for hydrogen bonding and receptor interactions.
- The methylamino group offers moderate basicity, contrasting with the tert-butylamino group in Nadolol derivatives (higher steric hindrance) or the methoxyphenoxyethylamino group in Molecules (2010) compounds (enhanced lipophilicity) .
Pharmacological Activity
- Adrenoceptor Binding: The Molecules (2010) compounds exhibit affinity for α1-, α2-, and β1-adrenoceptors, with antiarrhythmic and hypotensive effects .
- Beta-Blocker Impurities: Nadolol impurities (e.g., Impurity F) highlight the importance of substituent positioning in beta-blocker efficacy; the target compound’s sulfonyl group may confer distinct pharmacokinetic profiles .
- Fluorinated Analog : The β-amino-2-fluoro-propanol hydrochloride (C₉H₁₃ClFNO) demonstrates how halogenation affects solubility and bioavailability, though its activity remains unspecified.
Physicochemical Properties
- Solubility: The hydrochloride salt form enhances aqueous solubility across all compounds. The benzenesulfonyl group may reduce solubility compared to methoxy-substituted analogs but improve membrane permeability.
Research Findings and Implications
- Structural-Activity Relationships (SAR): Propan-2-ol derivatives with aromatic substituents (e.g., benzenesulfonyl, naphthyloxy) show promise in cardiovascular therapeutics, but substituent choice critically impacts receptor selectivity and metabolic fate .
- Synthetic Challenges: Introducing benzenesulfonyl groups requires precise sulfonation conditions, contrasting with the milder synthetic routes for methoxy or naphthyloxy derivatives .
Biological Activity
1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes existing research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its pharmacological effects, including anti-inflammatory and analgesic properties. The following sections detail specific activities and mechanisms.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can reduce the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are crucial in inflammatory responses and tissue remodeling.
Table 1: Inhibitory Effects on Cytokines and MMPs
| Concentration (µg/mL) | IL-1β Expression (%) | MMP-3 Inhibition (%) | MMP-13 Inhibition (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 1 | 80 | 20 | 15 |
| 5 | 50 | 40 | 35 |
| 10 | 30 | 60 | 55 |
The data demonstrates a dose-dependent reduction in IL-1β expression and MMP activity, suggesting that higher concentrations yield more pronounced anti-inflammatory effects.
The mechanisms through which this compound exerts its biological activity involve modulation of signaling pathways associated with inflammation. Notably, it has been shown to inhibit the MAPK signaling pathway, which is often activated during inflammatory responses.
Figure 1: MAPK Pathway Inhibition
MAPK Pathway (Illustrative purposes only)
Inhibition of the MAPK pathway leads to decreased phosphorylation of key proteins such as ERK1/2, p38, and JNK, which are involved in the inflammatory response. This inhibition correlates with reduced expression levels of inflammatory mediators.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Study on Osteoarthritis :
A study conducted on IL-1β-stimulated chondrocytes demonstrated that treatment with varying concentrations of the compound significantly reduced MMP13 and ADAMTS9 expression, thereby suggesting its potential use in managing osteoarthritis-related inflammation. -
Combination Therapy :
Another case study investigated the additive effects of combining this compound with conventional anti-inflammatory drugs like betamethasone. Results indicated that this combination synergistically reduced inflammatory markers more effectively than either treatment alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
